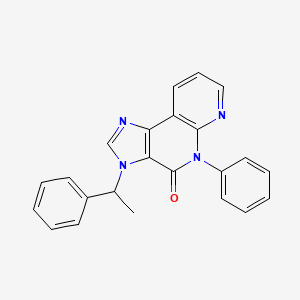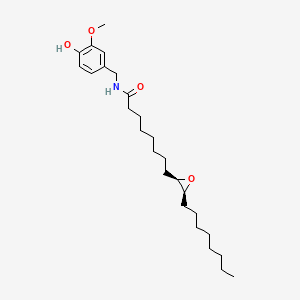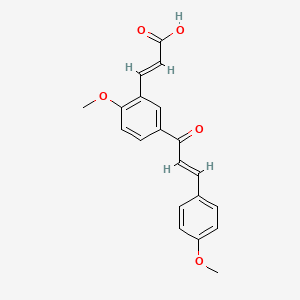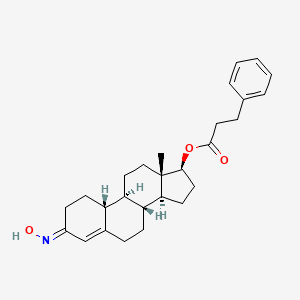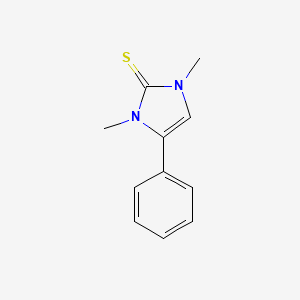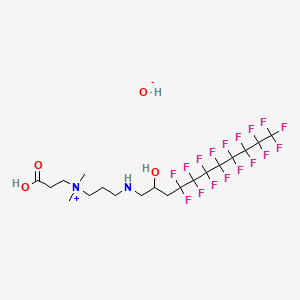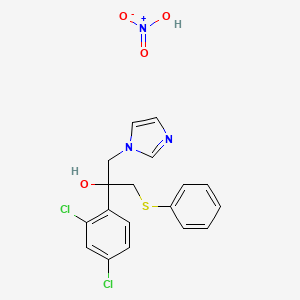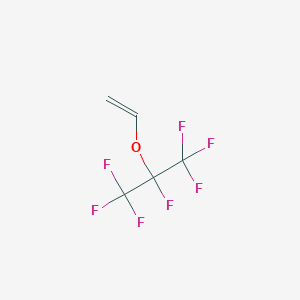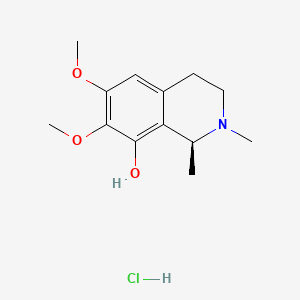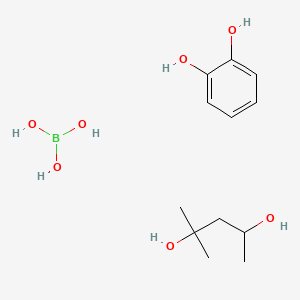
Benzene-1,2-diol;boric acid;2-methylpentane-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boric acid (H3BO3), mixed esters with 2-methyl-2,4-pentanediol and pyrocatechol: is a specialized organoboron compound. This compound is formed by the esterification of boric acid with 2-methyl-2,4-pentanediol and pyrocatechol. Boric acid is a weak acid of boron, often used in various industrial and scientific applications. The mixed esters formed with 2-methyl-2,4-pentanediol and pyrocatechol exhibit unique chemical properties that make them valuable in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of boric acid mixed esters involves the stoichiometric condensation reaction of boric acid with alcohols. In this case, boric acid reacts with 2-methyl-2,4-pentanediol and pyrocatechol. The reaction typically requires a dehydrating agent, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction conditions include controlled temperature and pressure to ensure the formation of the desired esters.
Industrial Production Methods: Industrial production of boric acid mixed esters involves large-scale esterification processes. The reactants, boric acid, 2-methyl-2,4-pentanediol, and pyrocatechol, are mixed in precise stoichiometric ratios. The reaction is carried out in reactors equipped with temperature and pressure control systems. The use of dehydrating agents and catalysts may be employed to enhance the reaction efficiency. The resulting esters are purified through distillation or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Boric acid mixed esters undergo various chemical reactions, including:
Hydrolysis: The esters can hydrolyze in the presence of water to form boric acid and the corresponding alcohols.
Oxidation: The esters can be oxidized under specific conditions to form boronic acids or other oxidation products.
Substitution: The esters can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Boric acid and the corresponding alcohols (2-methyl-2,4-pentanediol and pyrocatechol).
Oxidation: Boronic acids or other oxidation products.
Substitution: Substituted borate esters with different functional groups.
Scientific Research Applications
Chemistry: Boric acid mixed esters are used as reagents in organic synthesis, particularly in the formation of boronic esters for Suzuki couplings . These esters are valuable intermediates in the synthesis of complex organic molecules.
Biology: In biological research, boric acid mixed esters are used as probes for studying enzyme activities and metabolic pathways. Their unique chemical properties allow for selective interactions with biological molecules.
Medicine: Boric acid mixed esters have potential applications in drug delivery systems. Their ability to form stable complexes with various drugs makes them suitable for targeted drug delivery.
Industry: In the industrial sector, boric acid mixed esters are used as additives in lubricants and polymers. Their ability to enhance the properties of materials makes them valuable in manufacturing processes.
Mechanism of Action
The mechanism of action of boric acid mixed esters involves their interaction with various molecular targets. In organic synthesis, these esters act as intermediates that facilitate the formation of carbon-carbon bonds. In biological systems, they interact with enzymes and other proteins, influencing their activities and functions. The specific pathways involved depend on the context of their application, whether in chemistry, biology, or medicine.
Comparison with Similar Compounds
Trimethyl borate: Another borate ester used in organic synthesis.
Triethyl borate: Similar to trimethyl borate but with ethyl groups.
Boronic acids: Compounds with boron-oxygen bonds used in various chemical reactions.
Uniqueness: Boric acid mixed esters with 2-methyl-2,4-pentanediol and pyrocatechol are unique due to their specific esterification with these alcohols. This results in distinct chemical properties that are not observed in other borate esters. Their ability to form stable complexes and participate in selective reactions makes them valuable in specialized applications.
Properties
CAS No. |
72275-80-0 |
|---|---|
Molecular Formula |
C12H23BO7 |
Molecular Weight |
290.12 g/mol |
IUPAC Name |
benzene-1,2-diol;boric acid;2-methylpentane-2,4-diol |
InChI |
InChI=1S/C6H6O2.C6H14O2.BH3O3/c7-5-3-1-2-4-6(5)8;1-5(7)4-6(2,3)8;2-1(3)4/h1-4,7-8H;5,7-8H,4H2,1-3H3;2-4H |
InChI Key |
OPYCBSDLMOGOMH-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.CC(CC(C)(C)O)O.C1=CC=C(C(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


